

An In-depth Technical Guide to Isomescaline (CAS Number: 3937-16-4)

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Compound of Interest

Compound Name: *Isomescaline*

Cat. No.: *B1211587*

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Abstract

Isomescaline, with the CAS number 3937-16-4, is a phenethylamine and a structural isomer of the well-known psychedelic compound, mescaline.^{[1][2]} Chemically designated as 2-(2,3,4-trimethoxyphenyl)ethanamine, it has been a subject of interest due to its relationship with mescaline.^{[1][3]} This technical guide provides a comprehensive overview of **Isomescaline**, including its chemical properties, synthesis, and pharmacology. Notably, despite its structural similarity to mescaline, **Isomescaline** has not been found to produce psychoactive effects in humans at doses up to 400 mg.^{[1][2]} This document aims to be a valuable resource for professionals in research and drug development by summarizing the available data, presenting detailed experimental protocols, and visualizing key concepts.

Chemical and Physical Properties

Isomescaline is characterized by the following properties:

Property	Value	Reference
IUPAC Name	2-(2,3,4-trimethoxyphenyl)ethanamine	[1]
Synonyms	2,3,4-trimethoxyphenethylamine, IM	[1][3]
CAS Number	3937-16-4	[1][2][4]
Molecular Formula	C11H17NO3	[1][4]
Molecular Weight	211.26 g/mol	[1]
Appearance	White oil (freebase), Glistening white crystals (hydrochloride salt)	[5]
Melting Point	Not available for freebase.	
Boiling Point	120-130 °C at 0.3 mmHg	[5]
SMILES	<chem>COC1=C(C(=C(C=C1)CCN)OC</chem>	[1]
InChI	InChI=1S/C11H17NO3/c1-13-9-5-4-8(6-7-12)10(14-2)11(9)15-3/h4-5H,6-7,12H2,1-3H3	[1]

Synthesis of Isomescaline

The synthesis of **Isomescaline** was notably described by Alexander Shulgin in his book "PiHKAL" (Phenethylamines I Have Known and Loved).[1][6][7][8][9][10] A common synthetic route involves the reaction of 2,3,4-trimethoxybenzaldehyde with nitromethane, followed by reduction of the resulting nitrostyrene.[1]

Experimental Protocol: Synthesis of Isomescaline Hydrochloride

This protocol is adapted from the synthesis of mescaline described in PiHKAL, applied to the synthesis of **Isomescaline**.^[5]

Step 1: Synthesis of β -nitro-2,3,4-trimethoxystyrene

- A solution of 20 g of 2,3,4-trimethoxybenzaldehyde, 40 mL of nitromethane, and 20 mL of cyclohexylamine in 200 mL of acetic acid is heated on a steam bath for 1 hour.
- The reaction mixture is then diluted slowly with 400 mL of water with good stirring, leading to the formation of a yellow crystalline mass.
- The product is collected by filtration, washed with water, and dried.
- Recrystallization from boiling methanol (15 mL/g) yields β -nitro-2,3,4-trimethoxystyrene as bright yellow crystals.

Step 2: Reduction of β -nitro-2,3,4-trimethoxystyrene to **Isomescaline**

- To a gently refluxing suspension of 2 g of lithium aluminum hydride (LAH) in 200 mL of anhydrous diethyl ether, a solution of 2.4 g of β -nitro-2,3,4-trimethoxystyrene in anhydrous diethyl ether is added.
- The addition is performed using a Soxhlet extractor, allowing for the continuous addition of the nitrostyrene.
- After the addition is complete, the reaction mixture is refluxed for an additional 48 hours.
- After cooling, the excess LAH is cautiously quenched by the dropwise addition of 150 mL of 1.5 N H₂SO₄.
- The aqueous and ether layers are separated. The aqueous layer is washed twice with diethyl ether.
- The aqueous layer is then made basic with the addition of a 25% sodium hydroxide solution.
- The resulting alkaline solution is extracted three times with diethyl ether.

- The combined ether extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the freebase of **Isomescaline** as a white oil.

Step 3: Formation of **Isomescaline** Hydrochloride

- The resulting white oil (**Isomescaline** freebase) is dissolved in 10 mL of isopropanol.
- The solution is neutralized with concentrated hydrochloric acid.
- The resulting white crystals of **Isomescaline** hydrochloride are collected by filtration, washed with diethyl ether, and air-dried.

Synthesis Workflow Diagram

Caption: Synthesis workflow for **Isomescaline** Hydrochloride.

Pharmacology

The pharmacological properties of **Isomescaline** are not well-documented in scientific literature.^[2]^[11] Despite its structural similarity to mescaline, which is a known psychedelic, **Isomescaline** has been reported to be inactive in humans at doses exceeding 400 mg.^[1]^[2]

Hypothetical Mechanism of Action

It is hypothesized that **Isomescaline**, like mescaline, may act as an agonist at serotonin receptors, particularly the 5-HT_{2A} receptor.^[1] The psychoactive effects of classical psychedelics are primarily mediated by their agonist activity at this receptor.^[12] However, the specific binding affinity and functional activity of **Isomescaline** at the 5-HT_{2A} receptor and other potential targets have not been reported.

Hypothetical Receptor Binding Profile

Due to the lack of experimental data for **Isomescaline**, the following table presents the known receptor binding profile of its isomer, mescaline, to provide a potential, albeit hypothetical, framework for understanding **Isomescaline**'s interactions.

Receptor	Ligand	Ki (nM)	Assay Type	Reference
5-HT2A	Mescaline	~5,400	Radioligand Binding	[13]
5-HT2C	Mescaline	~12,000	Radioligand Binding	[13]
5-HT1A	Mescaline	~1,600 - 6,700	Radioligand Binding	[14]
α 1A Adrenergic	Mescaline	>10,000	Radioligand Binding	[13]
Dopamine D2	Mescaline	>10,000	Radioligand Binding	[13]

Disclaimer: This data is for mescaline and should not be directly extrapolated to **Isomescaline** without experimental verification.

Signaling Pathways

Given the hypothesis that **Isomescaline** interacts with the 5-HT2A receptor, this section outlines the canonical signaling pathway associated with 5-HT2A receptor activation.

Hypothetical 5-HT2A Receptor Signaling Pathway for Isomescaline

Activation of the 5-HT2A receptor, a Gq/11-coupled G protein-coupled receptor (GPCR), typically initiates the phospholipase C (PLC) signaling cascade.[\[15\]](#)

Caption: Hypothetical 5-HT2A receptor signaling pathway for **Isomescaline**.

Experimental Workflows

For researchers interested in investigating the pharmacology of **Isomescaline**, the following provides a generalized workflow for a receptor binding assay.

Experimental Workflow: Radioligand Receptor Binding Assay

Caption: Generalized workflow for a radioligand receptor binding assay.

Conclusion

Isomescaline (CAS 3937-16-4) remains a compound of scientific interest primarily due to its isomeric relationship with mescaline. While its synthesis is well-described, a significant gap exists in the understanding of its pharmacological properties. The consistent reports of its lack of psychoactive effects in humans, despite its structural similarity to a potent psychedelic, make it an intriguing subject for further investigation. Future research should focus on obtaining empirical data on its receptor binding profile and functional activity to elucidate its mechanism of action, or lack thereof. Such studies would not only clarify the pharmacology of **Isomescaline** but could also contribute to a deeper understanding of the structure-activity relationships of phenethylamine compounds.

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